5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide

Catalog No.
S542574
CAS No.
196965-14-7
M.F
C16H14F3N3OS
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl...

CAS Number

196965-14-7

Product Name

5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide

IUPAC Name

5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide

Molecular Formula

C16H14F3N3OS

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C16H14F3N3OS/c1-24-14-7-10-4-6-22(13(10)8-12(14)16(17,18)19)15(23)21-11-3-2-5-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,21,23)

InChI Key

OQZOXHCRSXYSPM-UHFFFAOYSA-N

SMILES

CSC1=C(C=C2C(=C1)CCN2C(=O)NC3=CN=CC=C3)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

5-(methylthio)-1-(3-pyridylcarbamoyl)-6-(trifluoromethyl)indoline, SB 221284, SB-221284

Canonical SMILES

CSC1=C(C=C2C(=C1)CCN2C(=O)NC3=CN=CC=C3)C(F)(F)F

Description

The exact mass of the compound SB 221284 is 353.081 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of indolyl carboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring, a trifluoromethyl group, and an indole moiety. The molecular formula for this compound is C₁₃H₁₃F₃N₄OS, and it has a molecular weight of approximately 323.33 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in pharmaceutical research.

SB 221284 acts as an antagonist at 5-HT2C and 5-HT2B receptors. This means it binds to these receptors but doesn't activate them, potentially blocking the action of natural ligands like serotonin [].

  • The 5-HT2C receptor is involved in various functions, including regulating bone density, body temperature, and learning and memory [].
  • 5-HT2B receptors are found in the central nervous system and influence functions like mood, cognition, and gastrointestinal motility [].
  • By blocking these receptors, SB 221284 may help understand their roles in various diseases.
  • No specific information regarding the toxicity, flammability, or reactivity of SB 221284 is publicly available.
  • Due to the presence of fluorine atoms, it's advisable to handle this compound with caution, following general laboratory safety practices for unknown compounds.
Typical of indole derivatives, including:

  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
  • Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to sulfoxides or sulfones.
  • Condensation Reactions: It can react with other amines or carboxylic acids to form amides or other derivatives.

For instance, a synthesis method involves the oxidation of 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide using sodium permanganate, leading to various oxidation products .

5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide exhibits significant biological activities. Studies indicate that compounds with similar structures often show:

  • Antitumor Activity: Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Some related compounds exhibit antibacterial and antifungal activities.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity is attributed to the indole framework and the electronic effects of the trifluoromethyl group .

Several synthesis methods have been reported for producing 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide:

  • Multi-step Synthesis: Starting from simpler indole derivatives, the compound can be synthesized through a series of reactions including cyclization and functionalization.
  • Oxidation Reactions: As mentioned earlier, oxidation of precursors using oxidizing agents like sodium permanganate can yield this compound with good yields .
  • Condensation Reactions: The reaction between pyridine derivatives and appropriate carboxylic acids or amines can also lead to the formation of this compound.

The applications of 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide are diverse:

  • Pharmaceuticals: It serves as a potential lead compound in drug discovery for cancer treatment and antimicrobial agents.
  • Agricultural Chemistry: Its derivatives may be utilized as agrochemicals due to their biological activity against pests and pathogens.
  • Material Science: The unique properties of this compound could be explored in developing new materials with specific electronic or optical properties.

Interaction studies involving 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide focus on its binding affinity with various biological targets:

  • Protein-Ligand Interactions: Research indicates potential binding sites on enzymes that could be inhibited by this compound.
  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors may reveal its mechanism of action in biological systems .

Several compounds share structural similarities with 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide. Here are some notable examples:

Compound NameStructureNotable Features
5-Ethylsulfanyl-N-pyridin-3-ylSimilar indole structureExhibits antimicrobial properties
Trifluoromethylpyridine DerivativesContains trifluoromethyl groupsUsed in pharmaceuticals for enhanced activity
Arylsulfonylimidazolone DerivativesRelated sulfonamide structureKnown for antitumor activity

These compounds highlight the unique features of 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide, particularly its distinct combination of functional groups that contribute to its biological activity and potential applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

353.08096774 g/mol

Monoisotopic Mass

353.08096774 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SB 221284

Dates

Modify: 2023-08-15
1: Takeuchi K, Mohammad S, Ozaki T, Morioka E, Kawaguchi K, Kim J, Jeong B, Hong JH, Lee KJ, Ikeda M. Serotonin-2C receptor involved serotonin-induced Ca²⁺ mobilisations in neuronal progenitors and neurons in rat suprachiasmatic nucleus. Sci Rep. 2014 Feb 17;4:4106. doi: 10.1038/srep04106. PubMed PMID: 24531181; PubMed Central PMCID: PMC3925950.
2: Murray F, Hutson PH. Hippocampal Bcl-2 expression is selectively increased following chronic but not acute treatment with antidepressants, 5-HT(1A) or 5-HT(2C/2B) receptor antagonists. Eur J Pharmacol. 2007 Aug 13;569(1-2):41-7. Epub 2007 May 13. PubMed PMID: 17582397.
3: Jenck F, Bös M, Wichmann J, Stadler H, Martin JR, Moreau JL. The role of 5-HT2C receptors in affective disorders. Expert Opin Investig Drugs. 1998 Oct;7(10):1587-99. PubMed PMID: 15991903.
4: Hutson PH, Barton CL, Jay M, Blurton P, Burkamp F, Clarkson R, Bristow LJ. Activation of mesolimbic dopamine function by phencyclidine is enhanced by 5-HT(2C/2B) receptor antagonists: neurochemical and behavioural studies. Neuropharmacology. 2000 Sep;39(12):2318-28. PubMed PMID: 10974315.
5: Bristow LJ, O'Connor D, Watts R, Duxon MS, Hutson PH. Evidence for accelerated desensitisation of 5-HT(2C) receptors following combined treatment with fluoxetine and the 5-HT(1A) receptor antagonist, WAY 100,635, in the rat. Neuropharmacology. 2000 Apr 27;39(7):1222-36. PubMed PMID: 10760364.
6: Bromidge SM, Dabbs S, Davies DT, Duckworth DM, Forbes IT, Ham P, Jones GE, King FD, Saunders DV, Starr S, Thewlis KM, Wyman PA, Blaney FE, Naylor CB, Bailey F, Blackburn TP, Holland V, Kennett GA, Riley GJ, Wood MD. Novel and selective 5-HT2C/2B receptor antagonists as potential anxiolytic agents: synthesis, quantitative structure-activity relationships, and molecular modeling of substituted 1-(3-pyridylcarbamoyl)indolines. J Med Chem. 1998 May 7;41(10):1598-612. PubMed PMID: 9572885.

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